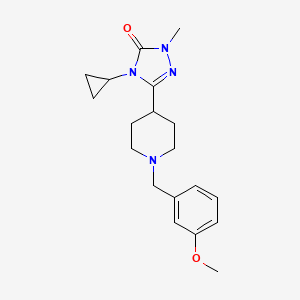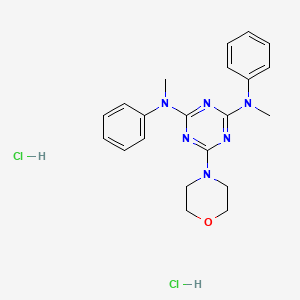
N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride” is a chemical compound with the molecular formula C21H26Cl2N6O. It belongs to the class of compounds known as 1,3,5-triazines . These compounds are well known and have been the object of considerable interest due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Synthesis Analysis
The synthesis of 1,3,5-triazines involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Molecular Structure Analysis
The molecular structure of “N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride” can be analyzed based on its molecular formula C21H26Cl2N6O. The structure is complex, with multiple nitrogen (N), carbon ©, and hydrogen (H) atoms, along with two chlorine (Cl) atoms and one oxygen (O) atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N2,N4-dimethyl-6-morpholino-N2,N4-diphenyl-1,3,5-triazine-2,4-diamine dihydrochloride” can be inferred from its molecular formula C21H26Cl2N6O. It has an average mass of 376.455 Da and a monoisotopic mass of 376.201172 Da .科学的研究の応用
Triazine Derivatives in Organic Synthesis
Triazine derivatives have been studied for their reactivity and applications in organic synthesis. The behavior of 1,2,4-triazine derivatives towards alkylmagnesium halides, diazomethane, and in the Mannich reaction reveals their potential for creating various complex molecules. These reactions offer pathways for synthesizing new compounds with potential applications in materials science and pharmaceutical research (Mustafa et al., 1970).
Advances in Heterocyclic Chemistry
The synthesis of 1,3,5-triazine derivatives showcases the versatility of triazine chemistry for creating heterocyclic compounds with possible applications in designing new materials or drugs. The creation of novel compounds through reactions with morpholine and other amines expands the toolkit available for chemists in drug discovery and materials science (Zhang Li-hu, 2014).
Environmental and Analytical Applications
Triazine derivatives have been utilized in environmental science, particularly in the development of adsorbents for removing pesticides from wastewater. This application underscores the potential of triazine-based compounds in environmental cleanup and pollution control technologies (Boudesocque et al., 2008).
Material Science Applications
The synthesis of new heat-resistant polyamides bearing an s-triazine ring highlights the utility of triazine derivatives in creating materials with enhanced thermal properties. These polymers exhibit good thermal stability and flame retardancy, making them suitable for applications requiring high-performance materials (Dinari & Haghighi, 2017).
Biological Applications
While excluding direct applications in drug use and side effects, it's worth noting that triazine derivatives have been explored for their biological activities, including antimicrobial properties. These studies contribute to the broader understanding of triazine's potential in biomedical research (Fisher & Doub, 1959).
特性
IUPAC Name |
2-N,4-N-dimethyl-6-morpholin-4-yl-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.2ClH/c1-25(17-9-5-3-6-10-17)19-22-20(26(2)18-11-7-4-8-12-18)24-21(23-19)27-13-15-28-16-14-27;;/h3-12H,13-16H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUJKQLABBGIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N(C)C4=CC=CC=C4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

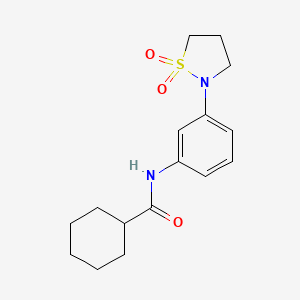
![N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2750985.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2750986.png)
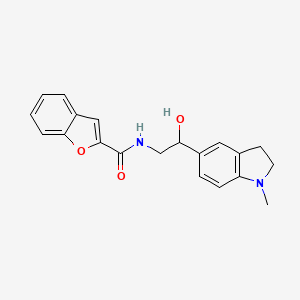
![N-{4-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]phenyl}acetamide](/img/structure/B2750990.png)
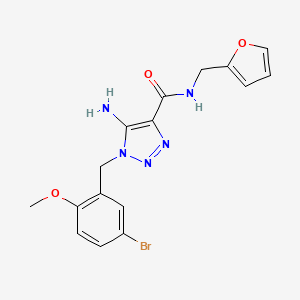
![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]adamantane-1-carboxamide](/img/structure/B2750995.png)
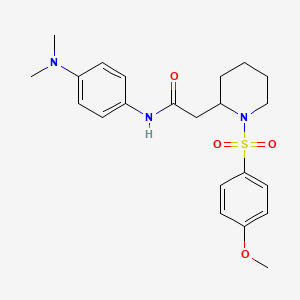
![[(3,4-Dimethoxypyridin-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
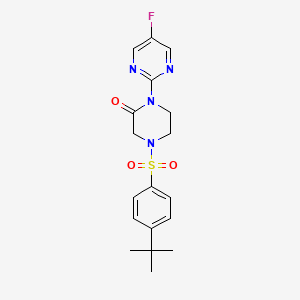
![7-(2-fluorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2751003.png)
![2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2751004.png)
![2-Phenyl-1-[(E)-2-phenylethenyl]sulfonylpyrrolidine](/img/structure/B2751005.png)
